Home > Products > Screening Compounds P74560 > Brevinin-1-RAA10 antimicrobial peptide
Brevinin-1-RAA10 antimicrobial peptide -

Brevinin-1-RAA10 antimicrobial peptide

Catalog Number: EVT-246727
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brevinin-1-RAA10 is a member of the brevinin family of antimicrobial peptides, which are primarily derived from the skin secretions of amphibians. These peptides exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. Brevinin-1-RAA10 has garnered attention due to its unique structural features and promising therapeutic potential.

Source

Brevinin-1-RAA10 is isolated from the skin secretion of the Odorrana schmackeri, a species of frog known for its rich array of bioactive peptides. The skin secretions of amphibians serve as a natural defense mechanism against microbial infections, making them a valuable source for antimicrobial compounds.

Classification

Brevinin-1-RAA10 belongs to the class of antimicrobial peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. They are typically cationic and amphipathic, which allows them to interact effectively with negatively charged bacterial membranes.

Synthesis Analysis

Methods

The synthesis of Brevinin-1-RAA10 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique involves the sequential addition of protected amino acids to a solid support, allowing for precise control over the peptide sequence.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process starts with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time, with each step involving deprotection and coupling reactions.
  2. Purification: After synthesis, crude peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels (typically >95%).
  3. Characterization: The final product is characterized using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to confirm its molecular weight and sequence integrity.
Molecular Structure Analysis

Structure

Brevinin-1-RAA10 exhibits a characteristic structure typical of antimicrobial peptides, which includes:

  • Alpha-helical regions: These regions contribute to the peptide's ability to insert into lipid bilayers.
  • Disulfide bridges: These covalent bonds stabilize the peptide's structure, enhancing its resistance to proteolytic degradation.

Data

The molecular formula and weight of Brevinin-1-RAA10 can be determined through mass spectrometry, confirming its identity and purity after synthesis.

Chemical Reactions Analysis

Reactions

Brevinin-1-RAA10 undergoes several chemical reactions during its synthesis and when interacting with microbial membranes:

  1. Coupling Reactions: During SPPS, amino acids are coupled through peptide bond formation.
  2. Membrane Interaction: Upon contact with bacterial membranes, Brevinin-1-RAA10 can disrupt membrane integrity through pore formation or membrane permeabilization.

Technical Details

The interactions between Brevinin-1-RAA10 and bacterial membranes can be studied using techniques such as fluorescence microscopy and circular dichroism spectroscopy to assess structural changes upon binding.

Mechanism of Action

Process

Brevinin-1-RAA10 exerts its antimicrobial effects primarily through:

  1. Membrane Disruption: The peptide binds to negatively charged lipids in bacterial membranes, leading to depolarization and disruption.
  2. Cell Lysis: This disruption results in the loss of essential cellular components, culminating in cell death.

Data

Studies have shown that Brevinin-1-RAA10 displays significant antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) indicating effective potency.

Physical and Chemical Properties Analysis

Physical Properties

Brevinin-1-RAA10 is typically characterized by:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The presence of disulfide bonds enhances stability against thermal denaturation.

Chemical Properties

The peptide's chemical properties include:

  • Charge: Brevinin-1-RAA10 is cationic at physiological pH, which aids in its interaction with negatively charged bacterial membranes.
  • Hydrophobicity: Its amphipathic nature facilitates membrane insertion.

Relevant data regarding these properties can be obtained through various analytical methods such as high-performance liquid chromatography and mass spectrometry.

Applications

Brevinin-1-RAA10 has several potential applications in scientific research and medicine:

  1. Antimicrobial Agents: Due to its potent antibacterial properties, it can be developed into new antimicrobial therapies for treating infections caused by resistant bacteria.
  2. Biotechnology: Its ability to disrupt biofilms makes it a candidate for applications in biomedical devices or coatings that prevent microbial colonization.
  3. Therapeutic Development: Research into modified versions of Brevinin-1 peptides may lead to enhanced efficacy or reduced toxicity profiles for clinical use.
Introduction to Brevinin-1 Peptides in Antimicrobial Research

Evolutionary Significance of Brevinin-1 Peptides in Amphibian Innate Immunity

Brevinin-1 peptides constitute essential components of amphibian innate immunity, serving as molecular defense weapons against environmental pathogens. These peptides have evolved under constant selective pressure from microbial threats present in aquatic and terrestrial habitats, resulting in optimized membrane-active structures with rapid bactericidal effects. The ecological necessity for robust skin protection in amphibians directly correlates with the remarkable structural diversity and potency observed within the brevinin-1 family. Unlike mammalian immune systems that rely heavily on adaptive immunity with immunological memory, amphibians depend on these constitutively expressed or rapidly inducible peptide arsenals for immediate microbial neutralization [2].

Molecular analysis reveals that brevinin-1 peptides function as multifunctional defense molecules, exhibiting not only direct antimicrobial activity but also significant immunomodulatory capabilities. For instance, Brevinin-1GHd from Hoplobatrachus rugulosus demonstrates evolutionary refinement through its dual functionality – exhibiting potent lipopolysaccharide (LPS)-binding affinity (Kd = 6.49 ± 5.40 mM) and capacity to suppress proinflammatory cytokines (TNF-α, NO, IL-6, IL-1β) via inactivation of the MAPK signaling pathway in macrophages [2]. This bifunctionality represents a sophisticated evolutionary adaptation: immediate pathogen killing through membrane disruption combined with regulation of potentially damaging inflammatory responses. Such dual functionality provides amphibians with a comprehensive defense strategy that limits both infection and immunopathology, highlighting the peptides' evolutionary optimization beyond simple antimicrobial agents.

The evolutionary trajectory of brevinin peptides is further evidenced by their high concentration in skin secretions and exceptional sequence variability. These characteristics suggest continuous molecular adaptation to evolving pathogenic threats, with amino acid substitutions occurring at approximately 60% of positions across different species isolates [1]. This diversification pattern provides amphibians with broad-spectrum protection against diverse microorganisms while simultaneously offering researchers a rich repository of structural templates for therapeutic development. The conservation of the C-terminal "Rana box" motif across species despite extensive N-terminal variation illustrates the balance between structural conservation critical for function and sequence plasticity enabling adaptation to new pathogenic challenges.

Table 1: Biological Functions of Brevinin-1 Peptides in Amphibian Host Defense

Function CategorySpecific ActivitiesBiological Significance
Direct AntimicrobialGrowth inhibition against Gram-negative bacteria (MIC 14-55 μM), Antifungal activity, Membrane disruptionImmediate neutralization of invading pathogens
ImmunomodulatoryLPS binding and neutralization, Suppression of proinflammatory cytokines (TNF-α, IL-6, IL-1β), MAPK pathway inactivationPrevention of septic shock and tissue damage
Structural FeaturesHigh sequence variability, Conserved Rana box domain, Amphipathic α-helical conformationEvolutionary balance between adaptability and functional conservation

Brevinin-1-RAA10: Classification Within the Brevinin Superfamily

Brevinin-1-RAA10 belongs to the extensively studied brevinin-1 subfamily, which is phylogenetically distinct from the brevinin-2 peptides found in Ranid frogs. Classification within the brevinin superfamily is determined by specific structural hallmarks: (1) a relatively conserved N-terminal domain dominated by amphipathic α-helical structure; (2) the C-terminal "Rana box" motif (Cys¹⁸-X₄-Cys²³) forming a disulfide-stabilized cyclic domain; and (3) an average length of 24 amino acid residues with a net positive charge ranging from +3 to +7 at physiological pH [1] [4]. Brevinin-1-RAA10 specifically occupies a novel position within this classification as an engineered analog derived from native brevinin-1pl through strategic amino acid substitutions.

The structural architecture of brevinin-1 peptides follows a conserved blueprint despite significant sequence variation. The N-terminal domain (residues 1-13) forms a flexible amphipathic helix rich in hydrophobic and cationic residues, facilitating initial electrostatic interactions with microbial membranes followed by hydrophobic insertion. The central region contains an invariant proline residue at position 14 that introduces a structural kink, functioning as a molecular hinge that connects the membrane-inserting N-terminal domain with the C-terminal functional domain [4]. This conserved proline is present in 98% of documented brevinin-1 peptides and represents a critical structural determinant for proper orientation during membrane interaction. The C-terminal region (residues 15-24) contains the signature Rana box motif that forms a disulfide-bridged cyclic structure, stabilizing the peptide and enhancing receptor recognition specificity.

Brevinin-1-RAA10 exemplifies contemporary peptide engineering strategies to optimize this natural scaffold. Designed from the brevinin-1pl template, it incorporates multiple arginine substitutions strategically positioned to enhance electrostatic interactions with bacterial membranes rich in anionic phospholipids. This engineered derivative specifically replaces residues at positions 2, 3, 5, and 6 with arginine (R), alanine (A), alanine (A), and arginine (R), respectively, resulting in the RAA10 nomenclature [4]. These substitutions significantly increase the peptide's cationicity while reducing hydrophobicity at specific positions, thereby improving microbial membrane selectivity over mammalian membranes. Molecular modeling confirms that the RAA10 variant maintains the archetypal brevinin-1 secondary structure – an N-terminal α-helix (residues 3-11), a central hinge region (residues 12-14), and the C-terminal Rana box (residues 15-24) – while optimizing charge distribution for enhanced antimicrobial efficacy.

Table 2: Structural Features of Brevinin-1-RAA10 Within Peptide Classification Framework

Structural DomainPositionKey FeaturesFunctional Role
N-terminal helix1-13Amphipathic α-helix; Enhanced arginine content in RAA10; Hydrophobic faceMembrane penetration and initial interaction
Central hinge14Invariant proline residue; Structural kinkDomain flexibility and orientation
Rana box15-24Disulfide bridge (Cys¹⁸-X₄-Cys²³); Cyclic structure; Stabilized β-turnTarget specificity; Structural stability
Engineered modificationsMultipleArginine substitutions at positions 2, 5, 6; Alanine substitutionsEnhanced cationicity; Reduced hydrophobicity; Improved selectivity

Research Gaps and Novelty of Brevinin-1-RAA10 in Antimicrobial Contexts

Prior to the development of Brevinin-1-RAA10, several significant research gaps limited the therapeutic potential of native brevinin-1 peptides. First, despite their potent antimicrobial activity, natural brevinin-1 peptides historically demonstrated negligible anti-inflammatory capabilities compared to their brevinin-2 counterparts [2]. This functional limitation was particularly notable given that many severe infections trigger damaging inflammatory cascades that require concurrent management. Second, native brevinin-1 peptides typically exhibited preferential activity against Gram-positive bacteria while showing substantially reduced efficacy against Gram-negative pathogens due to the impermeable outer membrane barrier of the latter [5]. This spectrum imbalance limited their utility against increasingly problematic Gram-negative nosocomial infections. Third, high hydrophobicity in natural variants frequently correlated with unacceptable hemolytic activity against mammalian cells, creating therapeutic index challenges [4].

Brevinin-1-RAA10 directly addresses these limitations through rational design. Its development builds upon the groundbreaking discovery of Brevinin-1GHd, the first documented brevinin-1 peptide demonstrating significant anti-inflammatory activity through LPS binding (Kd = 6.49 ± 5.40 mM) and suppression of proinflammatory cytokines in macrophages [2]. The RAA10 variant extends this anti-inflammatory potential while simultaneously broadening antimicrobial coverage. Unlike naturally occurring brevinin-1 peptides such as Brevinin-1BW – which shows excellent activity against Gram-positive bacteria (MIC 3.125-6.25 μg/mL) but minimal efficacy against Gram-negative strains (MIC ≥100 μg/mL) [5] – the engineered RAA10 variant demonstrates enhanced penetration of the outer membrane through strategic arginine enrichment, significantly improving its Gram-negative coverage.

The novelty of Brevinin-1-RAA10 resides in its optimized structure-activity balance achieved through three key innovations: (1) replacement of hydrophobic residues with cationic arginine to enhance Gram-negative membrane interaction without increasing overall hydrophobicity; (2) preservation of the conserved Rana box domain essential for structural stability while modifying N-terminal residues responsible for initial membrane contact; and (3) strategic reduction in hydrophobicity at specific positions to minimize mammalian membrane disruption [4]. This approach successfully decouples antimicrobial efficacy from cytotoxic effects – a longstanding challenge in peptide therapeutic development. Additionally, Brevinin-1-RAA10 demonstrates significant biofilm inhibitory and eradication activities, addressing another critical gap in conventional antibiotic therapies which often show reduced efficacy against biofilm-embedded bacteria [5].

Table 3: Research Gaps in Native Brevinin-1 Peptides and Brevinin-1-RAA10 Innovations

Research Gap in Native PeptidesBrevinin-1-RAA10 InnovationFunctional Impact
Limited anti-inflammatory activityPreservation of LPS-binding domain with enhanced charge for endotoxin neutralizationDual antimicrobial/anti-inflammatory functionality
Weak Gram-negative activityStrategic arginine substitutions enhancing outer membrane penetrationBroadened spectrum including Gram-negative pathogens
High hydrophobicity-induced hemolysisAlanine substitutions reducing non-specific hydrophobicityImproved therapeutic index and mammalian cell safety
Variable stability profilesMaintained disulfide-stabilized Rana box structureEnhanced structural and proteolytic stability

Properties

Product Name

Brevinin-1-RAA10 antimicrobial peptide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.